

Application Notes and Protocols: Solubility of BMS-707035

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Compound of Interest

Compound Name: BMS-707035

Cat. No.: B606244

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of **BMS-707035**, a potent HIV-1 integrase inhibitor, in common laboratory solvents. The information is intended to guide researchers in the preparation of stock solutions and in the design of in vitro and in vivo experiments.

Introduction

BMS-707035 is an investigational antiretroviral drug that targets the HIV-1 integrase enzyme, a critical component for the integration of the viral genome into the host cell's DNA.^[1]

Understanding the solubility of this compound is crucial for accurate and reproducible experimental results. This document outlines the known solubility of **BMS-707035** in various solvents and provides a general protocol for determining its solubility.

Solubility Data

The solubility of **BMS-707035** has been determined in several common laboratory solvents. The data is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent.

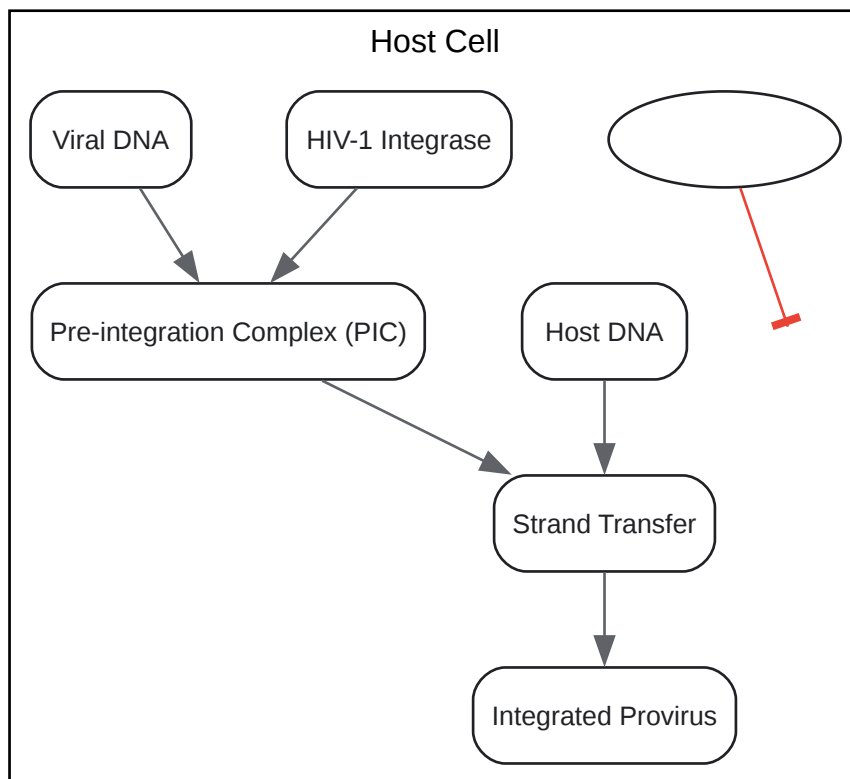
Solvent	Solubility	Molar Concentration (approx.)	Notes
Dimethyl Sulfoxide (DMSO)	38 mg/mL ^[1]	92.58 mM ^[1]	Moisture-absorbing DMSO may reduce solubility. It is recommended to use fresh, anhydrous DMSO. ^[1] Another source indicates a solubility of 32 mg/mL (77.96 mM).
Ethanol	Insoluble ^[1]	-	
Water	Insoluble ^[1]	-	

Note: While **BMS-707035** is insoluble in ethanol and water alone, it can be prepared in mixed solvent systems for in vivo studies. For example, a clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, as well as in a mixture of 10% DMSO and 90% Corn Oil.

Signaling Pathway of BMS-707035 Inhibition

BMS-707035 acts by inhibiting the strand transfer step of HIV-1 DNA integration into the host genome. This mechanism is depicted in the following signaling pathway diagram.

Mechanism of HIV-1 Integrase Inhibition by BMS-707035



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Caption: Inhibition of HIV-1 Integrase Strand Transfer by **BMS-707035**.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like **BMS-707035**. This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.

Materials

- **BMS-707035** powder
- Selected solvents (e.g., DMSO, Ethanol, Water)

- Vials with screw caps
- Orbital shaker or other suitable mixing device
- Temperature-controlled environment (e.g., incubator, water bath)
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

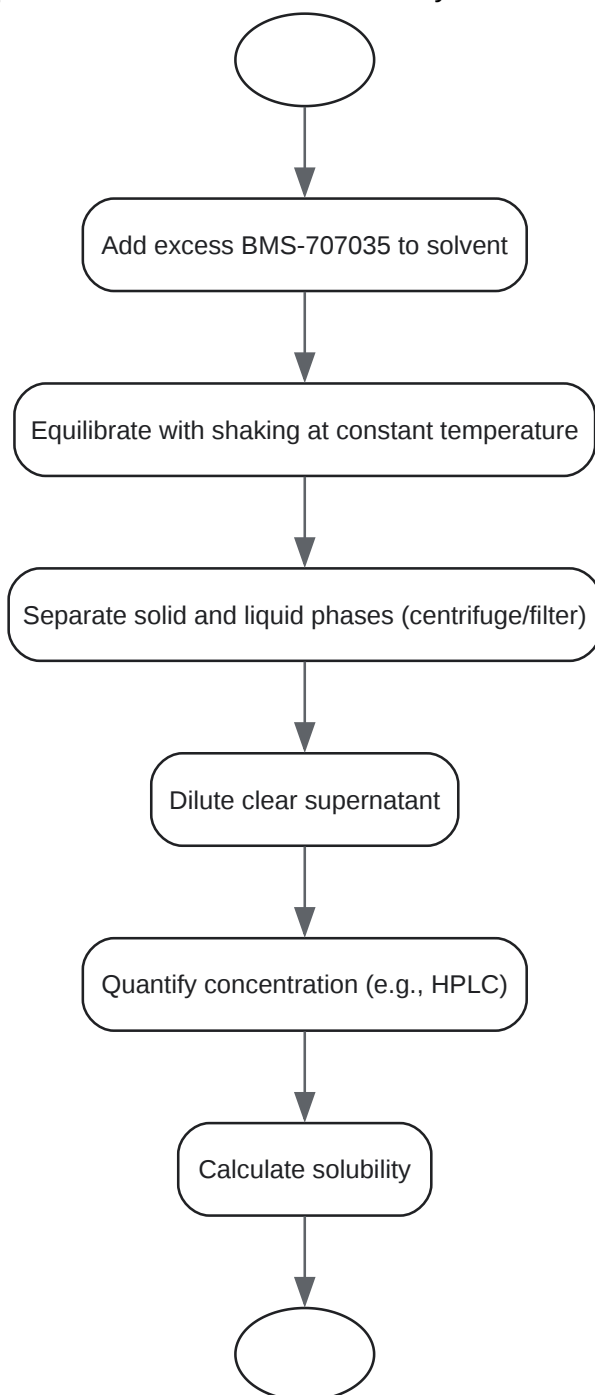
Procedure

- **Preparation of Supersaturated Solutions:** Add an excess amount of **BMS-707035** powder to a known volume of the selected solvent in a vial. The amount of powder should be sufficient to ensure that undissolved solids remain at equilibrium.
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
- **Sample Collection and Preparation:** After equilibration, carefully remove the vials from the shaker. Allow the undissolved solids to settle.
- **Separation of Solid and Liquid Phases:** To separate the dissolved compound from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid aspirating any solid particles.
- **Quantification:** Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of **BMS-707035** in the diluted samples using a validated HPLC method or another suitable quantitative technique.
- **Data Analysis:** Calculate the solubility of **BMS-707035** in the selected solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Experimental Workflow for Solubility Determination



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Caption: Workflow for Determining the Solubility of **BMS-707035**.

Storage and Stability of Stock Solutions

Once prepared, stock solutions of **BMS-707035** in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the solution is expected to be stable for at least one month at -20°C and for up to one year at -80°C. Researchers should always refer to the manufacturer's recommendations for specific storage and stability information.

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References

- 1. selleckchem.com [selleckchem.com]
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